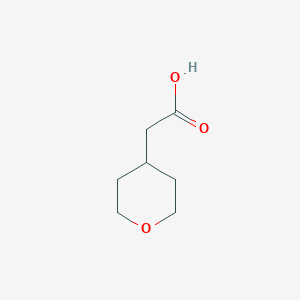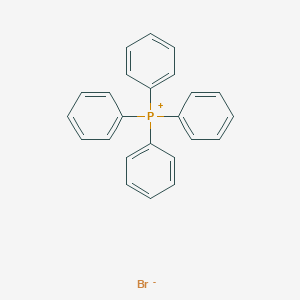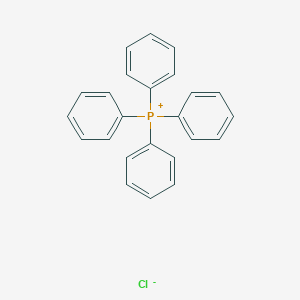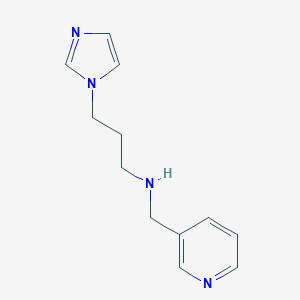
Methyl 6-methylheptanoate
Descripción general
Descripción
Methyl 6-methylheptanoate is an organic compound that belongs to the family of esters. It is a clear, colorless liquid with a fruity odor. This compound is widely used in the field of scientific research due to its unique properties.
Mecanismo De Acción
The mechanism of action of Methyl 6-methylheptanoate is not well understood. However, it is believed that this compound interacts with certain receptors in the brain to produce its effects.
Biochemical and Physiological Effects
Methyl 6-methylheptanoate has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties, which can help to prevent cell damage caused by free radicals. In addition, Methyl 6-methylheptanoate has been shown to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 6-methylheptanoate in lab experiments is that it is relatively easy to synthesize. In addition, it has a unique fruity odor, which can make it easy to detect in experiments. However, one limitation of using Methyl 6-methylheptanoate is that its mechanism of action is not well understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are many future directions for the scientific research of Methyl 6-methylheptanoate. One direction is to further investigate its mechanism of action and how it interacts with certain receptors in the brain. Another direction is to explore its potential as an antioxidant and anti-inflammatory agent in the treatment of various diseases. Additionally, Methyl 6-methylheptanoate could be used as a starting material to create other organic compounds with unique properties.
Conclusion
In conclusion, Methyl 6-methylheptanoate is a unique organic compound that has various scientific research applications. It can be synthesized by the esterification of 6-methylheptanoic acid with methanol in the presence of a catalyst. Methyl 6-methylheptanoate has been found to have antioxidant and anti-inflammatory properties, but its mechanism of action is not well understood. While there are advantages and limitations to using Methyl 6-methylheptanoate in lab experiments, there are many future directions for its scientific research.
Aplicaciones Científicas De Investigación
Methyl 6-methylheptanoate has various scientific research applications. It is used as a flavoring agent in the food industry due to its fruity odor. It is also used in the fragrance industry to create perfumes and colognes. In addition, Methyl 6-methylheptanoate is used in the field of organic synthesis to create other organic compounds.
Propiedades
Número CAS |
2519-37-1 |
|---|---|
Fórmula molecular |
C9H18O2 |
Peso molecular |
158.24 g/mol |
Nombre IUPAC |
methyl 6-methylheptanoate |
InChI |
InChI=1S/C9H18O2/c1-8(2)6-4-5-7-9(10)11-3/h8H,4-7H2,1-3H3 |
Clave InChI |
QIYDQYBDGDYJKD-UHFFFAOYSA-N |
SMILES |
CC(C)CCCCC(=O)OC |
SMILES canónico |
CC(C)CCCCC(=O)OC |
Otros números CAS |
90453-99-9 |
Sinónimos |
Methyl 6-methylheptanoate; Isocaprylic Acid Methyl Ester |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




















Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N1-Hydroxy-N3[(3,4-dimethoxy-6-nitrobenzylidene)amino]guanidine](/img/structure/B153555.png)

![Thiazolo[4,5-c]pyridine-2-thiol](/img/structure/B153560.png)


![Thieno[2,3-b]pyrazine](/img/structure/B153567.png)
![Thieno[2,3-b]pyridine](/img/structure/B153569.png)

![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
